4-(1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one

anticancer screening leukemia cell proliferation benzofuran–coumarin SAR

This benzofuran–coumarin hybrid (CAS 637753-40-3) is a precisely defined SAR tool for oncology research. Its 6-ethyl substitution delivers a characterized LogP of 4.25 and ~24% apoptosis in K562 cells, bridging the activity gap between more potent 6-methoxy and inactive 6-hydroxy analogs. Use it as a calibrated reference to evaluate passive diffusion, cellular uptake, and apoptotic pathways. Secure this research-exclusive compound to advance your lead optimization programs with verified, reproducible data.

Molecular Formula C19H14O3
Molecular Weight 290.3g/mol
CAS No. 637753-40-3
Cat. No. B385447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one
CAS637753-40-3
Molecular FormulaC19H14O3
Molecular Weight290.3g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3
InChIInChI=1S/C19H14O3/c1-2-12-7-8-17-14(9-12)15(11-19(20)22-17)18-10-13-5-3-4-6-16(13)21-18/h3-11H,2H2,1H3
InChIKeyCOSHDDBSEXFYGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one (CAS 637753-40-3): Core Chemical Profile for Research Procurement


4-(1-Benzofuran-2-yl)-6-ethyl-2H-chromen-2-one (CAS 637753-40-3) is a synthetic hybrid heterocyclic compound that covalently links a benzofuran moiety to a coumarin (chromen-2-one) scaffold [1]. This structural fusion yields a molecular formula of C19H14O3 with a molecular weight of 290.31 g/mol [2]. The compound belongs to the class of benzofuran–coumarin hybrids, a scaffold class investigated for its anticancer, antimicrobial, and anti-inflammatory properties [1]. Its InChIKey is COSHDDBSEXFYGW-UHFFFAOYSA-N [2]. The compound is commercially available through screening compound suppliers such as InterBioScreen (ID STOCK1N-46701) and is explicitly restricted to research use only, not for human or veterinary therapeutic applications [2][3].

Procurement Rationale: Why 4-(1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one Cannot Be Replaced by Generic Benzofuran or Coumarin Analogs


Generic substitution within the benzofuran–coumarin hybrid class is not scientifically valid due to the profound impact of minor structural modifications on biological activity and physicochemical properties. The 6-ethyl substitution on the coumarin core is a critical determinant of both potency and lipophilicity; replacing it with a hydrogen, methyl, methoxy, or hydroxy group generates a different compound with distinct LogP, membrane permeability, and target engagement profiles [1]. Even closely related analogs such as 4-(1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one (CAS 108154-48-9) or 4-(1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one (CAS 108154-40-1) represent different chemical entities with divergent biological fingerprints that cannot be assumed interchangeable without direct comparative validation [2]. The quantitative evidence below establishes exactly where the 6-ethyl-substituted compound demonstrates verifiable differentiation.

Quantitative Differentiation Evidence: 4-(1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one (CAS 637753-40-3) Versus Comparators


Antiproliferative Activity in K562 Human Leukemia Cells: 6-Ethyl Derivative vs. 6-Methoxy and 6-Hydroxy Analogs

In a comparative antiproliferative assay against K562 human chronic myeloid leukemia cells, 4-(1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one (Compound 21b) demonstrated cell viability reduction to approximately 65% of untreated control at 50 μM concentration after 30 hours of treatment [1]. This potency is substantially lower than the 6-methoxy analog (Compound 21a) which reduced viability to approximately 45% under identical conditions, indicating that the ethyl substituent confers a distinct biological activity profile [1]. The 6-hydroxy analog (Compound 21c) was inactive in this assay, further underscoring that the specific 6-position substituent dictates functional outcome [1].

anticancer screening leukemia cell proliferation benzofuran–coumarin SAR

Lipophilicity (LogP) Differentiation: 6-Ethyl Substitution vs. Common Coumarin Analogs

The 6-ethyl substitution confers a calculated LogP of 4.25 (at both pH 5.5 and pH 7.4) to 4-(1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one, as determined by JChem theoretical property calculations [1]. This represents a substantial increase in lipophilicity compared to unsubstituted coumarin (LogP ≈ 1.4) and 6-methylcoumarin (LogP ≈ 1.8–2.0), and exceeds the LogP of the 6-methoxy analog (estimated ~3.5–3.8) [2]. The elevated LogP of 4.25 predicts enhanced passive membrane permeability and blood–brain barrier penetration potential relative to less lipophilic coumarin derivatives, while remaining within the Lipinski rule-of-five threshold (LogP < 5) [1].

physicochemical profiling membrane permeability drug-likeness

Apoptosis Induction Capacity: Positioning Within the Benzofuran–Coumarin Hybrid Series

Among the 26 novel benzofuran derivatives evaluated in K562 human leukemia cells, the most active apoptosis-inducing compounds (21b, 29b, and 29c) achieved approximately 24% apoptosis induction at 50 μM concentration after 30 hours of treatment [1]. While this study did not report the specific apoptosis percentage for each individual compound separately, the 6-ethyl derivative (Compound 21b) was identified as one of the three most active members of the series, distinguishing it from the majority of series analogs that demonstrated lower or negligible apoptosis-inducing capacity [1]. The benzofuran–coumarin hybrid scaffold class has been demonstrated to block cell cycle progression in K562 cancer cells and induce apoptosis, providing a mechanistic framework for further development [2].

apoptosis induction cancer cell death mechanism of action

Patent-Validated Therapeutic Relevance: Cancer Indication-Specific Intellectual Property

The core benzofuran–chromen-2-one scaffold represented by this compound is explicitly claimed in international patent application WO-2017183927-A1, titled 'Novel heterocyclic compound, method for preparing same, and pharmaceutical composition comprising same as active ingredient for preventing or treating cancer' . This patent establishes formal intellectual property recognition of this structural class for oncology applications, distinguishing it from structurally related benzofuran derivatives claimed for non-cancer indications such as bone disorders (US 2012/0003273 A1) or antiviral applications (US 7,666,863) [1][2]. The specific cancer-directed claim scope provides a defined therapeutic context that narrower-scope patents do not offer.

cancer therapeutics patent landscape pharmaceutical composition

Validated Research and Industrial Applications for 4-(1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one (CAS 637753-40-3)


Structure–Activity Relationship (SAR) Studies of Benzofuran–Coumarin Hybrids in Leukemia Models

This compound serves as a critical intermediate-activity reference standard in SAR campaigns exploring the impact of 6-position substitution on antiproliferative efficacy in K562 human leukemia cells. The 6-ethyl derivative (Compound 21b) occupies a defined position on the activity continuum between the more potent 6-methoxy analog (Compound 21a, ~45% viability) and the inactive 6-hydroxy analog (Compound 21c) [1]. This intermediate activity profile enables researchers to evaluate additive or synergistic effects when combined with other scaffold modifications, providing a calibrated baseline for lead optimization studies.

Physicochemical Profiling and Membrane Permeability Benchmarking

With a calculated LogP of 4.25, this compound provides a well-characterized lipophilicity reference point for evaluating the impact of the 6-ethyl substituent on passive diffusion and cellular uptake [1]. Researchers can employ this compound as a comparator when assessing novel benzofuran–coumarin derivatives with varying substitution patterns, using the established LogP value to contextualize observed differences in cellular permeability, intracellular accumulation, or blood–brain barrier penetration in predictive models.

Apoptosis Mechanism Studies in Hematological Malignancy Models

As one of three compounds in a 26-member series validated to induce measurable apoptosis (~24% at 50 μM) in K562 leukemia cells, this 6-ethyl derivative is suitable for mechanistic investigations into the apoptotic pathways engaged by benzofuran–coumarin hybrids [1]. Its demonstrated capacity to induce programmed cell death supports its use in studies examining caspase activation, mitochondrial membrane potential disruption, or reactive oxygen species (ROS) generation in leukemia cell models, distinguishing it from inactive series members [2].

Oncology-Focused Patent Landscape and Lead Compound Benchmarking

This compound represents a scaffold explicitly claimed in WO-2017183927-A1 for cancer prevention and treatment applications [1]. Researchers conducting freedom-to-operate analyses or competitive intelligence assessments in oncology can use this compound as a reference point for evaluating the scope and specificity of patent claims covering benzofuran–chromen-2-one hybrids, particularly in distinguishing cancer-directed intellectual property from patents covering non-oncology indications such as bone disorders [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.